molecular formula C25H20Cl2FN5O4S B11513242 Ethyl 4-[({3-[(3,5-dichloropyridin-2-yl)amino]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({3-[(3,5-dichloropyridin-2-yl)amino]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11513242
M. Wt: 576.4 g/mol
InChI Key: LZVLFIGKDDUNLF-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{3-[(3,5-DICHLOROPYRIDIN-2-YL)AMINO]-1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a fluorophenyl group, and an imidazolidinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of ETHYL 4-(2-{3-[(3,5-DICHLOROPYRIDIN-2-YL)AMINO]-1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 3,5-dichloropyridine, followed by the introduction of the fluorophenyl group and the imidazolidinone core. The final step involves the esterification of the benzoate group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

ETHYL 4-(2-{3-[(3,5-DICHLOROPYRIDIN-2-YL)AMINO]-1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 4-(2-{3-[(3,5-DICHLOROPYRIDIN-2-YL)AMINO]-1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{3-[(3,5-DICHLOROPYRIDIN-2-YL)AMINO]-1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 4-(2-{3-[(3,5-DICHLOROPYRIDIN-2-YL)AMINO]-1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE can be compared with similar compounds such as:

    3,5-Dichloropyridine: Shares the pyridine ring but lacks the fluorophenyl and imidazolidinone groups.

    4-Fluorophenyl derivatives: Contain the fluorophenyl group but differ in other structural aspects.

    Imidazolidinone derivatives: Feature the imidazolidinone core but vary in the attached functional groups.

The uniqueness of ETHYL 4-(2-{3-[(3,5-DICHLOROPYRIDIN-2-YL)AMINO]-1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE lies in its combination of these structural elements, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H20Cl2FN5O4S

Molecular Weight

576.4 g/mol

IUPAC Name

ethyl 4-[[2-[3-[(3,5-dichloropyridin-2-yl)amino]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H20Cl2FN5O4S/c1-2-37-24(36)14-3-7-17(8-4-14)30-21(34)12-20-23(35)32(18-9-5-16(28)6-10-18)25(38)33(20)31-22-19(27)11-15(26)13-29-22/h3-11,13,20H,2,12H2,1H3,(H,29,31)(H,30,34)

InChI Key

LZVLFIGKDDUNLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC3=C(C=C(C=N3)Cl)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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